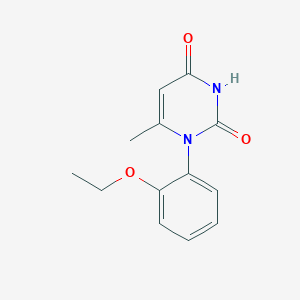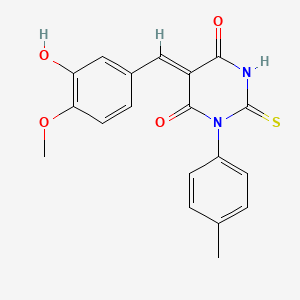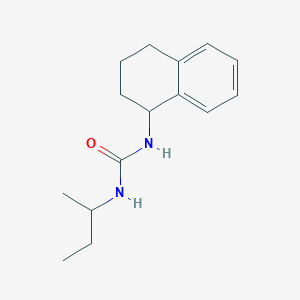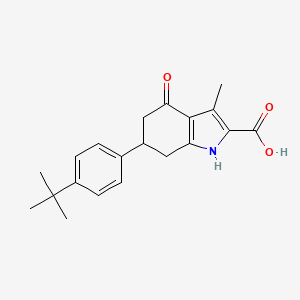
1-(2-ethoxyphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, commonly known as EPM, is a chemical compound that has been found to exhibit various pharmacological activities. EPM has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of EPM is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the brain. EPM has been found to enhance the activity of GABAergic neurons, which are involved in the regulation of neuronal excitability. Additionally, EPM has been found to inhibit the activity of voltage-gated sodium channels, which play a role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
EPM has been found to exhibit various biochemical and physiological effects. Studies have shown that EPM can increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, EPM has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are implicated in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EPM in lab experiments is its ability to exhibit multiple pharmacological activities. Additionally, EPM has been found to be relatively safe and well-tolerated in animal models. However, one of the limitations of using EPM in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for EPM research. One of the areas of interest is the development of novel EPM analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of EPM and its potential therapeutic applications in neurodegenerative diseases. Furthermore, the use of EPM in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, EPM is a chemical compound that exhibits various pharmacological activities, including anticonvulsant, neuroprotective, and analgesic effects. EPM has been synthesized using different methods, and its mechanism of action has been studied extensively. EPM has the potential to be used as a therapeutic agent in neurodegenerative diseases. Further research is needed to explore the full potential of EPM and its analogs in the treatment of neurological disorders.
Applications De Recherche Scientifique
EPM has been found to exhibit various pharmacological activities, including anticonvulsant, neuroprotective, and analgesic effects. Studies have shown that EPM can reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, EPM has been found to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-11-7-5-4-6-10(11)15-9(2)8-12(16)14-13(15)17/h4-8H,3H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZNAILIAOEZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CC(=O)NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-mercapto-3-[2-(2-methoxyphenyl)ethyl]-4(3H)-quinazolinone](/img/structure/B4854869.png)


![(2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4854880.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854902.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4854904.png)
![2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4854925.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4854935.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)

![1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine](/img/structure/B4854956.png)
